molecular formula C11H24O2S2 B014326 Decyl Methanethiosulfonate CAS No. 190852-38-1

Decyl Methanethiosulfonate

Cat. No.: B014326
CAS No.: 190852-38-1
M. Wt: 252.4 g/mol
InChI Key: DOBVPKYSENAWGJ-UHFFFAOYSA-N
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Description

It is used in various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and materials science. This compound reacts specifically and rapidly with thiols to form mixed disulfides, making it a valuable tool in probing the structures of various receptor channels .

Preparation Methods

The synthesis of 1-Methylsulfonylsulfanyldecane involves several steps and specific reaction conditions. One common method includes the reaction of decyl alcohol with methanesulfonyl chloride in the presence of a base to form decyl methanesulfonate. This intermediate is then reacted with sodium sulfide to yield 1-Methylsulfonylsulfanyldecane. Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-Methylsulfonylsulfanyldecane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding thiol.

    Substitution: It reacts with nucleophiles, such as amines and alcohols, to form substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methylsulfonylsulfanyldecane has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl and sulfanyl groups.

    Biology: Employed in the study of protein structures and functions by forming mixed disulfides with thiol groups in proteins.

    Medicine: Investigated for its potential use in drug development, particularly in targeting thiol-containing enzymes.

    Industry: Utilized in the synthesis of agrochemicals and materials science for creating specialized polymers and coatings .

Mechanism of Action

The mechanism of action of 1-Methylsulfonylsulfanyldecane involves its ability to react with thiol groups in proteins and other molecules. This reaction forms mixed disulfides, which can alter the structure and function of the target molecules. The compound’s molecular targets include thiol-containing enzymes and receptor channels, where it can modulate their activity by forming covalent bonds .

Comparison with Similar Compounds

1-Methylsulfonylsulfanyldecane is unique in its ability to form mixed disulfides rapidly and specifically. Similar compounds include:

    Methanesulfonothioic Acid S-Decyl Ester: Shares similar reactivity with thiols.

    Methylsulfonylmethane (MSM): Known for its anti-inflammatory properties and used in dietary supplements.

    Dimethyl Sulfone: Used in various industrial applications and as a solvent .

These compounds share some chemical properties but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

1-methylsulfonylsulfanyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2S2/c1-3-4-5-6-7-8-9-10-11-14-15(2,12)13/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBVPKYSENAWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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